Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)-
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Overview
Description
Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a methylsulfonyl group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- typically involves the reaction of benzene derivatives with appropriate sulfonyl and phenylethenyl reagents. One common method includes the Friedel-Crafts alkylation of benzene with a sulfonyl chloride and a phenylethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the phenylethenyl group can modulate its overall activity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-4-(1-phenylethenyl)-
- Benzene, 1,3-bis(1-phenylethenyl)-
- Benzene, 1,4-bis(phenylethynyl)-
Uniqueness
Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- is unique due to the presence of both the methylsulfonyl and phenylethenyl groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C15H14O2S |
---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-methylsulfonyl-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14O2S/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(2,16)17/h3-11H,1H2,2H3 |
InChI Key |
WRCSDWJLDJOJLK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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